molecular formula C21H22N2O6 B11057343 N-[5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide

N-[5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B11057343
M. Wt: 398.4 g/mol
InChI Key: QGJKYMHLKCFLJX-UHFFFAOYSA-N
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Description

N-[5-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE is a compound that features a unique structure combining methoxyphenyl and trimethoxyphenyl groups with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a nitrile oxide and an alkyne.

    Attachment of Methoxyphenyl and Trimethoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the isoxazole ring to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[5-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE involves its interaction with molecular targets such as tubulin and various enzymes. By binding to these targets, the compound can inhibit their activity, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

N-[5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide

InChI

InChI=1S/C21H22N2O6/c1-12(24)22-21-18(14-10-16(26-3)20(28-5)17(11-14)27-4)19(29-23-21)13-6-8-15(25-2)9-7-13/h6-11H,1-5H3,(H,22,23,24)

InChI Key

QGJKYMHLKCFLJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NOC(=C1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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